molecular formula C10H22Cl2N2 B2410221 1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride CAS No. 2378507-14-1

1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride

Cat. No. B2410221
CAS RN: 2378507-14-1
M. Wt: 241.2
InChI Key: OJZYXHHJYCNINS-UHFFFAOYSA-N
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Description

1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride, also known as spiperone, is a chemical compound that belongs to the class of butyrophenones. It is commonly used in scientific research to study the dopamine receptor system, as it acts as a selective antagonist of the D2 dopamine receptor.

Scientific Research Applications

Biological Activity and Synthesis

1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride and related 1,9-diazaspiro[5.5]undecanes have shown potential for the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders. Their biological activity and synthesis have been extensively studied, focusing on compounds ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2 (Blanco‐Ania, Heus, & Rutjes, 2017).

Novel Spiro Scaffolds for Drug Discovery

Inspired by bioactive natural products, novel spiro scaffolds like 1,9-diazaspiro[5.5]undecane have been designed for drug discovery. These scaffolds are synthesized using robust methods and are useful as building blocks for lead generation in drug discovery, indicating their versatility in medicinal chemistry (Jenkins et al., 2009).

Photophysical Studies and Solvatochromic Analysis

Studies on diazaspiro[5.5]undecane compounds, including photophysical and solvatochromic analyses, have been conducted. These studies include synthesis, spectral property analysis, and the investigation of solvent effects on these properties, demonstrating the compounds' utility in various scientific applications (Aggarwal & Khurana, 2015).

Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles

Catalyst-free synthesis methods for nitrogen-containing spiro heterocycles, such as 1,9-diazaspiro[5.5]undecanes, have been developed. These methods emphasize high yields and short reaction times, showcasing the efficiency of modern synthetic techniques in creating complex molecular structures (Aggarwal, Vij, & Khurana, 2014).

Applications in Treating Chemokine-Mediated Diseases

Compounds derived from 3,9-diazaspiro[5.5]undecane have been studied as CCR8 antagonists, useful in treating chemokine-mediated diseases such as respiratory disorders, asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Antihypertensive Potential

Studies on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecanes have demonstrated significant antihypertensive potential, particularly in the spontaneously hypertensive rat model. This research provides insights into the potential use of these compounds in managing hypertension (Clark et al., 1983).

Synthesis of 3,9-Diazaspiro[5.5]undecanes via Spirocyclization

Intramolecular spirocyclization techniques have been developed for constructing 3,9-diazaspiro[5.5]undecane derivatives. This method involves activating the pyridine ring and adding a β-dicarbonyl nucleophile, highlighting advancements in chemical synthesis methods (Parameswarappa & Pigge, 2011).

Microwave-Assisted Solid-Phase Synthesis

The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes has been reported, showcasing the efficiency of modern synthetic methods in producing these complex molecular structures (Macleod et al., 2006).

properties

IUPAC Name

1-methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-12-9-3-2-4-10(12)5-7-11-8-6-10;;/h11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZYXHHJYCNINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC12CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride

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